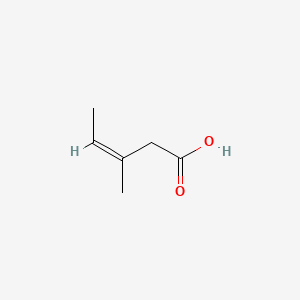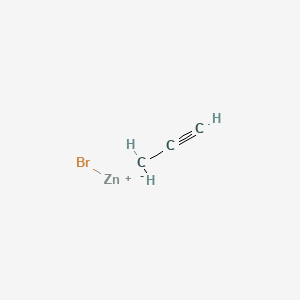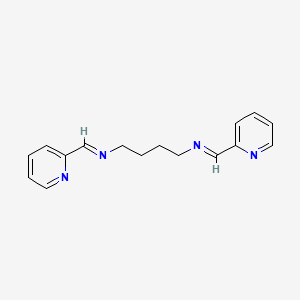
1,4-Butanediamine, N,N'-bis(2-pyridinylmethylene)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- is a chemical compound with the molecular formula C16H18N4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of two pyridinylmethylene groups attached to a 1,4-butanediamine backbone, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- typically involves the condensation reaction between 1,4-butanediamine and 2-pyridinecarboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography to obtain high-purity products.
化学反应分析
Types of Reactions
1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinylmethylene groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions can be conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the pyridinylmethylene groups.
科学研究应用
1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a chelating agent in biological systems, aiding in the study of metal ion interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its ability to form stable complexes with metals.
作用机制
The mechanism of action of 1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- involves its ability to chelate metal ions through the nitrogen atoms in the pyridinylmethylene groups. This chelation can influence various molecular targets and pathways, including:
Metal Ion Transport: Facilitating the transport and regulation of metal ions within biological systems.
Enzyme Inhibition: Inhibiting metalloenzymes by binding to the metal ion cofactors, thereby affecting enzyme activity.
Signal Transduction: Modulating signal transduction pathways that involve metal ions as secondary messengers.
相似化合物的比较
Similar Compounds
1,4-Butanediamine: A simpler analog without the pyridinylmethylene groups, used in the synthesis of polyamides and other polymers.
N,N’-Bis(2-pyridinylmethylene)ethylenediamine: A similar compound with an ethylenediamine backbone, used in coordination chemistry and catalysis.
N,N’-Bis(2-pyridinylmethylene)propane-1,3-diamine: Another analog with a propane-1,3-diamine backbone, also used in metal complexation studies.
Uniqueness
1,4-Butanediamine, N,N’-bis(2-pyridinylmethylene)- is unique due to its specific structural arrangement, which allows for the formation of stable metal complexes with distinct properties. This uniqueness makes it valuable in various applications, particularly in the development of new materials and therapeutic agents.
属性
CAS 编号 |
50416-09-6 |
|---|---|
分子式 |
C16H18N4 |
分子量 |
266.34 g/mol |
IUPAC 名称 |
1-pyridin-2-yl-N-[4-(pyridin-2-ylmethylideneamino)butyl]methanimine |
InChI |
InChI=1S/C16H18N4/c1-3-11-19-15(7-1)13-17-9-5-6-10-18-14-16-8-2-4-12-20-16/h1-4,7-8,11-14H,5-6,9-10H2 |
InChI 键 |
MCLJFIDAGNUXIH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C=NCCCCN=CC2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




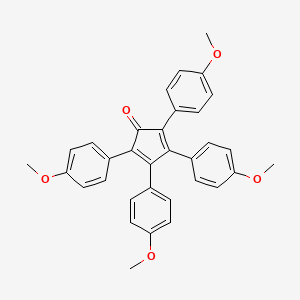
![3-[4-(Dodecyloxy)-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B14665212.png)
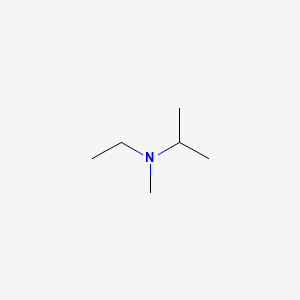

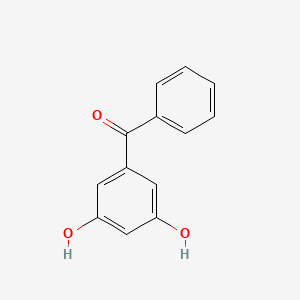
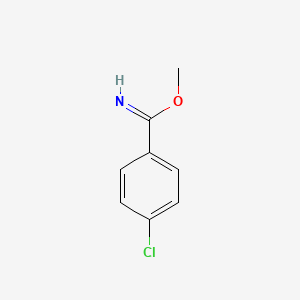
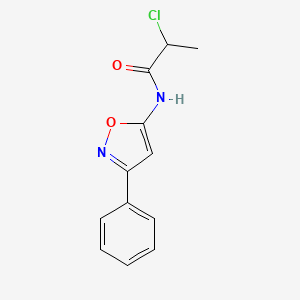

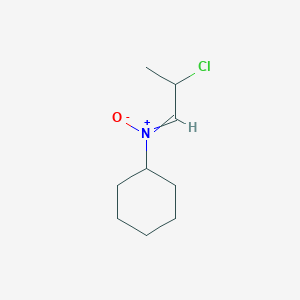
![S-[(4-Nitrophenyl)(diphenyl)methyl] benzenecarbothioate](/img/structure/B14665277.png)
